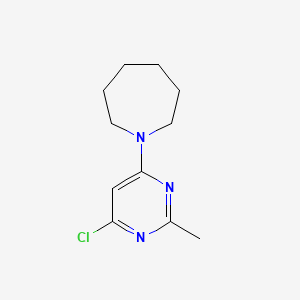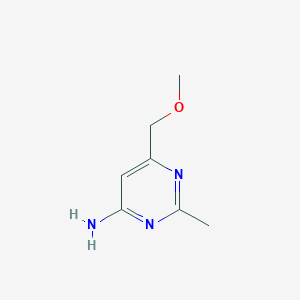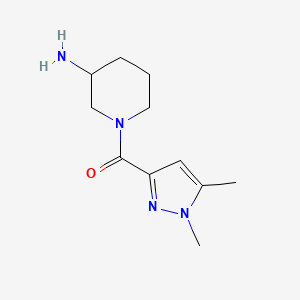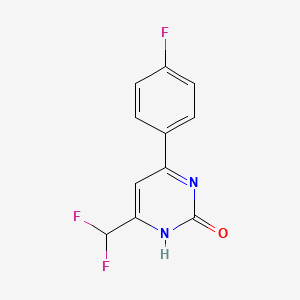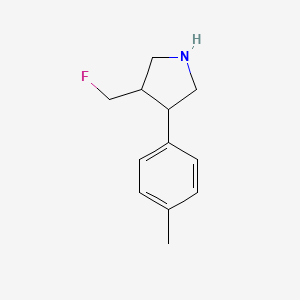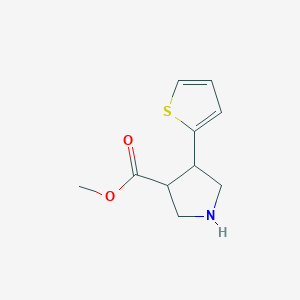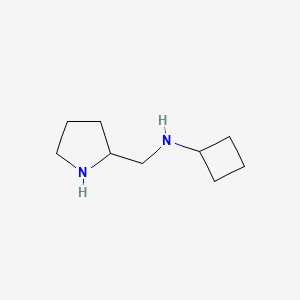
N-(pyrrolidin-2-ylmethyl)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyrrolidin-2-ylmethyl)cyclobutanamine is a compound that features a pyrrolidine ring attached to a cyclobutanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-2-ylmethyl)cyclobutanamine typically involves the formation of the pyrrolidine ring followed by its attachment to the cyclobutanamine moiety. One common method includes the use of primary amines and diols catalyzed by a Cp*Ir complex, which facilitates the N-heterocyclization process . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyrrolidin-2-ylmethyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the pyrrolidine or cyclobutanamine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N-(pyrrolidin-2-ylmethyl)cyclobutanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(pyrrolidin-2-ylmethyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding affinity and biological activity . The compound’s effects are mediated through various biochemical pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.
Pyrrolidin-2-one: A lactam derivative with significant biological activities.
Cyclobutanamine: A four-membered ring amine with unique chemical properties.
Uniqueness
N-(pyrrolidin-2-ylmethyl)cyclobutanamine is unique due to the combination of the pyrrolidine and cyclobutanamine structures, which confer distinct stereochemical and electronic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1248944-80-0 |
|---|---|
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
N-(pyrrolidin-2-ylmethyl)cyclobutanamine |
InChI |
InChI=1S/C9H18N2/c1-3-8(4-1)11-7-9-5-2-6-10-9/h8-11H,1-7H2 |
Clé InChI |
KOYCTWUZLPIOOV-UHFFFAOYSA-N |
SMILES |
C1CC(C1)NCC2CCCN2 |
SMILES canonique |
C1CC(C1)NCC2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


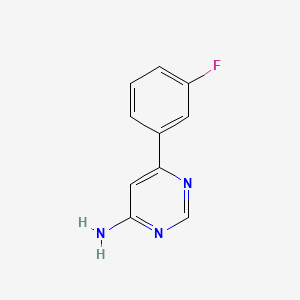

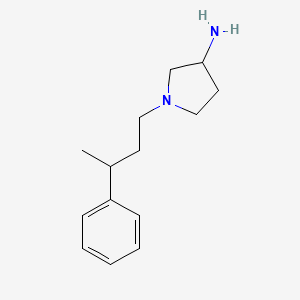
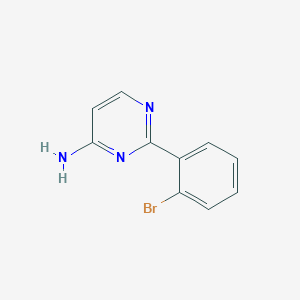
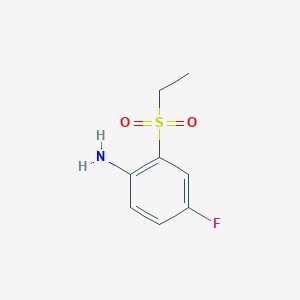
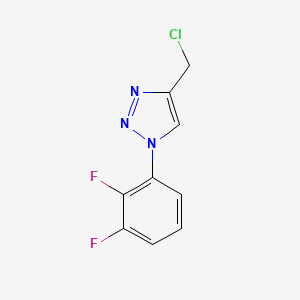
![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)
